molecular formula C19H27NO5 B1625259 Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate CAS No. 191731-16-5

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate

Cat. No.: B1625259
CAS No.: 191731-16-5
M. Wt: 349.4 g/mol
InChI Key: FGKFTCDIARXOCS-KRWDZBQOSA-N
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Description

Tert-butyl (S)-4-(Cbz-amino)-5-methyl-3-oxohexanoate (CAS: 191731-16-5) is a chiral ester derivative featuring a carbobenzyloxy (Cbz)-protected amine, a tert-butyl ester group, and a ketone functionality at the 3-position. Its molecular formula is C₁₉H₂₇NO₅, with an average mass of 349.427 g/mol and a single-isotope mass of 349.188923 g/mol . The compound is characterized by its (4S) stereochemistry, making it a critical intermediate in asymmetric synthesis, particularly in pharmaceutical applications where stereochemical purity is essential. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic procedures, while the Cbz group safeguards the amine from unwanted reactions .

Properties

IUPAC Name

tert-butyl (4S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFTCDIARXOCS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459264
Record name TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191731-16-5
Record name TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate typically involves the protection of amino acids followed by esterification and amidation reactions. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable. The use of automated reactors and continuous flow systems is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The cbz-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the cbz-protected amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. The cbz-protected amino group can be deprotected under specific conditions to release the free amine, which can then participate in further chemical reactions. The keto group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

(i) Chain Length and Substituent Position

  • The hexanoate derivative has a 6-carbon backbone, while the heptanoate analog extends to 7 carbons.
  • Both compounds feature a methyl group at position 5, but the heptanoate’s extended chain introduces conformational flexibility, which may influence interactions with enzymes or receptors .

(ii) Stereochemical Complexity

  • The hexanoate has a single stereocenter at C4 (S-configuration), whereas the heptanoate has two stereocenters (C4S, C5S). This added complexity in the heptanoate may enhance enantioselectivity in catalytic reactions or binding specificity in drug design .

Biological Activity

Tert-butyl (S)-4-(Cbz-amino)-5-methyl-3-oxohexanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Tert-butyl (S)-4-(benzyloxycarbonyl)amino-5-methyl-3-oxohexanoate
  • Molecular Formula : C19H27NO5
  • CAS Number : 45120-30-7
  • Molecular Weight : 345.43 g/mol

Physical Properties

PropertyValue
SolubilityHighly soluble
Log P (octanol-water)0.09
Melting PointNot available

This compound exhibits various biological activities, primarily through its role as an amino acid derivative. Its mechanisms include:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by modulating reactive oxygen species (ROS) levels. This is crucial in protecting cells from damage associated with oxidative stress.
  • Cell Proliferation and Apoptosis : Research indicates that it may influence cell survival pathways, potentially enhancing cell proliferation while inhibiting apoptosis under certain conditions.

Case Studies and Research Findings

  • Neuroprotective Effects : In a study evaluating neuroprotective agents, this compound demonstrated significant protection against oxidative stress-induced cell death in neuronal cell lines. The compound was found to activate the Akt signaling pathway, which is known for its role in cell survival and anti-apoptotic mechanisms .
  • Oxidative Stress Modulation : Another study highlighted the compound's ability to reduce intracellular ROS levels and improve mitochondrial membrane potential (MMP) in various cell types exposed to oxidative stress conditions, such as oxygen-glucose deprivation and reperfusion injury .
  • Antioxidative Stress Mechanism : The compound's antioxidative properties were linked to the upregulation of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), both of which are critical for cellular defense against oxidative damage .

Research Data

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
NeuroprotectionReduced oxidative stress in neuronal cells
Antioxidant propertiesDecreased ROS levels; improved MMP
Cell survival pathwaysUpregulation of Nrf2 and HO-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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